molecular formula C13H9ClN2O4S B316256 4-Chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid

4-Chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid

Cat. No.: B316256
M. Wt: 324.74 g/mol
InChI Key: XYMQCNOMJGUHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid: is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, a furoylamino group, and a carbothioylamino group

Properties

Molecular Formula

C13H9ClN2O4S

Molecular Weight

324.74 g/mol

IUPAC Name

4-chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C13H9ClN2O4S/c14-8-4-3-7(12(18)19)6-9(8)15-13(21)16-11(17)10-2-1-5-20-10/h1-6H,(H,18,19)(H2,15,16,17,21)

InChI Key

XYMQCNOMJGUHCX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The chloro-substituted benzoic acid is first synthesized, followed by the introduction of the furoylamino group through a coupling reaction. The final step involves the addition of the carbothioylamino group under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition or binding to specific receptors.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its ability to modulate biological pathways or its efficacy in treating certain diseases.

Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-3-{[(2-furoylamino)carbamoyl]amino}benzoic acid
  • 4-Chloro-3-{[(2-furoylamino)carbamothioyl]amino}benzoic acid
  • 4-Chloro-3-{[(2-furoylamino)carbamoyl]amino}benzoic acid

Uniqueness: 4-Chloro-3-(furan-2-carbonylcarbamothioylamino)benzoic acid is unique due to the presence of both the furoylamino and carbothioylamino groups. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for specific research applications. The chloro substitution on the benzoic acid core further enhances its reactivity and potential for chemical modification.

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